ErSO

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ErSO is a small-molecule activator of the unfolded protein response (UPR) that has shown significant promise in the treatment of estrogen receptor alpha (ERα)-positive breast cancer. This compound has been developed to target drug-resistant cancers by inducing rapid and selective necrosis of ERα-positive breast cancer cell lines .

準備方法

The synthesis of ErSO involves several steps, including the activation of the anticipatory unfolded protein response (a-UPR). The specific synthetic routes and reaction conditions for this compound are proprietary and have been developed by researchers at the University of Illinois Urbana-Champaign in collaboration with Bayer AG . Industrial production methods for this compound are still under development as the compound progresses through pre-clinical and clinical trials.

化学反応の分析

ErSO primarily undergoes reactions related to its activation of the unfolded protein response. The compound interacts with the estrogen receptor alpha in breast cancer cells, leading to the overactivation of the a-UPR pathway. This overactivation induces rapid cell death in ERα-positive cancer cells . The major products formed from these reactions are necrotic cancer cells, as this compound selectively targets and kills these cells without affecting normal tissues .

科学的研究の応用

ErSO has been extensively studied for its potential in treating ERα-positive breast cancer. In preclinical studies, this compound has demonstrated the ability to induce complete regression of tumors in multiple orthotopic and metastasis mouse models . The compound has shown efficacy in reducing lung, bone, liver, and brain metastases, making it a promising candidate for treating advanced and metastatic breast cancer .

作用機序

ErSO exerts its effects by binding to the estrogen receptor alpha in breast cancer cells, which activates the anticipatory unfolded protein response (a-UPR). This pathway is already active at low levels in many breast cancer cells and helps shield them from other anticancer drugs . By overactivating the a-UPR, this compound pushes the cancer cells into a lethal mode, leading to rapid and selective cell death . This mechanism allows this compound to target and kill cancer cells while sparing normal tissues .

類似化合物との比較

ErSO is unique in its ability to overactivate the a-UPR pathway, a mechanism distinct from other clinically approved estrogen receptor alpha drugs . Similar compounds include TEQ103, another small-molecule activator of the a-UPR developed by Systems Oncology . While TEQ103 also targets ERα-positive breast cancer cells, this compound has shown remarkable tumor-eradicative activity in multiple ERα-positive tumor models . Other compounds that target the estrogen receptor alpha include selective estrogen receptor modulators (SERMs) like tamoxifen and selective estrogen receptor degraders (SERDs) like fulvestrant . these compounds primarily function by inhibiting estrogen receptor function, whereas this compound induces cell death through a different pathway .

生物活性

Introduction

ErSO, a small molecule developed for the treatment of estrogen receptor-positive (ER+) breast cancer, has shown significant promise in preclinical studies. This compound functions primarily as a selective estrogen receptor degrader (SERD), exhibiting potent biological activity against various breast cancer cell lines, including those resistant to conventional therapies.

This compound operates by binding to the estrogen receptor alpha (ERα), triggering a series of cellular events that lead to cancer cell death. The mechanism involves the activation of the anticipatory unfolded protein response (a-UPR), which is typically protective for cancer cells but becomes lethal when overactivated by this compound. This mechanism is underscored by the role of the TRPM4 channel, which mediates sodium influx and osmotic stress, enhancing the cytotoxic effects of this compound on cancer cells .

Key Findings

- ERα Dependence : this compound's efficacy is significantly dependent on the presence of ERα. In vitro studies demonstrated an average IC50 of approximately 20 nM against ERα-positive cell lines, while showing minimal activity (IC50 around 12.4 μM) against ERα-negative lines .

- Mutant Resistance : Notably, this compound retains activity against breast cancer cell lines harboring common mutations in ERα (Y537S and D538G), which are often associated with resistance to standard endocrine therapies .

Tumor Regression Studies

This compound has been evaluated in various mouse models, demonstrating remarkable efficacy:

- Complete Tumor Regression : In xenograft models using ERα-positive breast cancer cell lines, this compound treatment led to over 99% tumor reduction within days. In some cases, tumors were completely eradicated .

- Metastatic Disease Control : The compound not only targets primary tumors but also effectively reduces metastasis in organs such as the lungs, liver, and bones. This rapid action is critical given that metastatic disease is a leading cause of breast cancer mortality .

Comparative Studies

In head-to-head comparisons with standard therapies like tamoxifen and fulvestrant, this compound outperformed these agents in both tumor shrinkage and metastasis control . The following table summarizes the comparative efficacy of this compound against standard treatments:

| Treatment | Tumor Reduction (%) | Metastasis Control | Notes |

|---|---|---|---|

| This compound | >99% | Significant | Rapid action; effective against mutants |

| Tamoxifen | Variable | Moderate | Resistance observed in many cases |

| Fulvestrant | Variable | Moderate | Less effective in resistant models |

Case Study 1: Patient-Derived Xenograft Models

In patient-derived xenograft (PDX) models with fulvestrant-resistant tumors, this compound treatment resulted in significant tumor regression, indicating its potential as a viable alternative for patients with limited treatment options .

Case Study 2: Metastatic Breast Cancer Models

In models specifically designed to study metastatic breast cancer, this compound demonstrated a capacity to eradicate metastases within seven days of treatment. This rapid response highlights its potential for clinical application in aggressive forms of breast cancer .

特性

IUPAC Name |

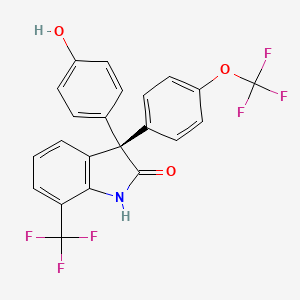

(3R)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSRXAHDJSCEDS-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F6NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。